molecular formula C7H4Cl2N2S B1336750 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine CAS No. 35265-83-9

2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine

Cat. No.: B1336750
CAS No.: 35265-83-9
M. Wt: 219.09 g/mol
InChI Key: WUXYWALKGQDXFI-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C7H4Cl2N2S and its molecular weight is 219.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

  • 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine is notable as an intermediate in the synthesis of small molecule anticancer drugs. A study by Zhou et al. (2019) established a rapid synthetic method for such compounds, demonstrating its significance in pharmaceutical research (Zhou et al., 2019).

Advanced Organic Synthesis Techniques

  • The compound has been a subject in studies focusing on regioselective cross-coupling reactions, as reported by Tikad et al. (2007). This research offers insights into innovative synthesis strategies for various bis-functionalized pyrimidine series (Tikad et al., 2007).

Intermediate in New Compound Synthesis

  • Liu Guo-ji (2009) explored using 2,4-Dichloro-5-methoxy-pyrimidine, a related compound, as a new intermediate for pyrimidine synthesis. This research underscores the role of such compounds in developing novel chemical entities (Guo-ji, 2009).

Nonlinear Optical Material Potential

  • A study by Murthy et al. (2019) on 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a similar compound, revealed its potential as a third-order nonlinear optical material. This suggests possible applications in nonlinear optical devices (Murthy et al., 2019).

Antibacterial Applications

  • Etemadi et al. (2016) synthesized derivatives of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine and tested their antibacterial activity. The findings indicate potential applications in developing new antibacterial agents (Etemadi et al., 2016).

Novel Synthesis Techniques

  • Dong et al. (2012) developed a new synthesis technique for 2,4-dichloro-thieno[3,2-d]pyrimidine, highlighting its importance in medical research and potential as an anticarcinogen (Dong et al., 2012).

Dual Inhibitor Potential in Cancer Treatment

  • Rosowsky et al. (1997) synthesized 2,4-diaminothieno[2,3-d]pyrimidine derivatives as potential inhibitors of dihydrofolate reductase, indicating its therapeutic potential in cancer treatment (Rosowsky et al., 1997).

Mechanism of Action

Target of Action

It is used as an intermediate in the synthesis of various bioactive compounds , suggesting that its targets could vary depending on the final compound it is incorporated into.

Mode of Action

As an intermediate, its mode of action would be determined by the final compound it contributes to. For instance, it is used in the synthesis of PI3K inhibitors , which work by inhibiting the phosphoinositide 3-kinase (PI3K) pathway, a key signaling pathway involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

Biochemical Pathways

The biochemical pathways affected by 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine would depend on the final compound it is part of. For example, if it is used to synthesize a PI3K inhibitor, it would affect the PI3K/AKT/mTOR pathway .

Safety and Hazards

The safety information for 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine indicates that it is a substance that requires careful handling . It has been assigned the GHS07 pictogram and carries the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Furthermore, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent phosphorylation events . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . In in vitro studies, the effects of this compound on cellular function have been observed to persist for several hours to days, depending on the concentration and exposure duration . In in vivo studies, long-term exposure to this compound can lead to sustained changes in cellular processes, although the specific effects may vary depending on the dosage and administration route .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and immunosuppression . The threshold for these effects depends on several factors, including the animal species, age, and overall health .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites . Additionally, this compound can affect the activity of metabolic enzymes, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, and it can accumulate in specific cellular compartments, such as the cytoplasm and nucleus . The distribution of this compound within tissues can vary depending on several factors, including the administration route, dosage, and tissue type .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

2,4-dichloro-7-methylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c1-3-2-12-5-4(3)10-7(9)11-6(5)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXYWALKGQDXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428053
Record name 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35265-83-9
Record name 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.